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molecular formula C6H9N B027635 2,4-Dimethylpyrrole CAS No. 625-82-1

2,4-Dimethylpyrrole

Cat. No. B027635
M. Wt: 95.14 g/mol
InChI Key: MFFMQGGZCLEMCI-UHFFFAOYSA-N
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Patent
US07202265B2

Procedure details

To a solution dimethylformamide (80.4 g) and 1 L of dichloroethane at 0° C. was added phosphorous oxychoride (153.3 g) over a few minutes and the reaction stirred for 1–2 hr at 0° C. 2,4-Dimethylpyrrole (114.6 g) was added dropwise to the above solution at temperature below 5° C. After the addition was complete the reaction was heated and the aqueous layer isolated and saved. The organic layer was extracted again with 300 mL of water and the two aqueous layers combined. The aqueous phase was extracted with 200 mL of dichloroethane and the organic layer discarded. The aqueous phase was cooled to 10° C. and adjusted to pH 10 with 10% sodium hydroxide. The mixture was stirred at 10° C. for 2 hr. The yellow solid was collected by vacuum filtration and washed thoroughly with water. The solid was dried at room temperature under vacuum to give 110.8 g (90% yield of 2,4-dimethyl-5-formylpyrrole.
Quantity
114.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
153.3 g
Type
reactant
Reaction Step Two
Quantity
80.4 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[CH3:3].P(Cl)(Cl)(Cl)=[O:6].[CH3:10][C:11]1[NH:12]C=[C:14]([CH3:16])[CH:15]=1>CN(C)C=O>[CH3:10][C:11]1[NH:12][C:2]([CH:3]=[O:6])=[C:14]([CH3:16])[CH:15]=1

Inputs

Step One
Name
Quantity
114.6 g
Type
reactant
Smiles
CC=1NC=C(C1)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
153.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
80.4 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 1–2 hr at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
the aqueous layer isolated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted again with 300 mL of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 200 mL of dichloroethane
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled to 10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 10° C. for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
The solid was dried at room temperature under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C1)C)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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